molecular formula C15H15N3O2 B559589 4-Dimethylamino-4'-carboxylazobenzene CAS No. 6268-49-1

4-Dimethylamino-4'-carboxylazobenzene

Cat. No. B559589
CAS RN: 6268-49-1
M. Wt: 269.3 g/mol
InChI Key: WCKQPPQRFNHPRJ-UHFFFAOYSA-N
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Description

4-Dimethylamino-4’-carboxylazobenzene is a chemical compound with the molecular formula C15H15N3O2 . It appears as yellow crystalline leaflets or an orange powder .


Molecular Structure Analysis

The molecular structure of 4-Dimethylamino-4’-carboxylazobenzene has been studied using techniques such as Inelastic Neutron Scattering (INS) and periodic Density Functional Theory (DFT) calculations . The presence of different vibrational modes in the crystal is confirmed via Fourier Transform Infrared (FTIR) spectroscopy .


Physical And Chemical Properties Analysis

4-Dimethylamino-4’-carboxylazobenzene is insoluble in water and may form an explosive mixture in air . Its physical properties, such as cut-off wavelength, bandgap, extinction coefficient, Urbach energy, electrical conductivity, and optical conductivity, have been studied using ultraviolet–visible near infra-red spectroscopy (UV-Vis-NIR) .

Scientific Research Applications

  • Nonlinear Optical Applications : A study by Yin et al. (2012) describes the development of a new organic nonlinear optical crystal, similar in structure to 4-Dimethylamino-4'-carboxylazobenzene, which exhibits significant potential for applications in electro-optics, THz-wave generation, and field detection due to its non-centrosymmetric structure and large second-order optical nonlinearity (Yin et al., 2012).

  • Cytotoxic Activity : Research by Deady et al. (2003) indicates that carboxamide derivatives of benzo[b][1,6]naphthyridines, compounds structurally related to 4-Dimethylamino-4'-carboxylazobenzene, exhibit potent cytotoxic properties against various cancer cell lines, with some derivatives showing significant therapeutic potential in animal models of cancer (Deady et al., 2003).

  • Photophysics Studies : Létard et al. (1993) conducted a study on the solvatochromism, fluorescence quantum yields, and lifetimes of 4-(Dimethylamino)stilbene and its derivatives. This research contributes to understanding the photophysical behavior of these compounds, which is critical for their applications in fluorescent materials and sensors (Létard et al., 1993).

  • Chemical Analysis : Demeyere and Hoste (1962) explored the use of 4-Dimethylamino-1,2-phenylenediamine, a related compound, as a reagent for selenium, indicating its potential in qualitative and photometric analysis of selenium (Demeyere & Hoste, 1962).

  • Corrosion Inhibition : A study by Durowaye et al. (2014) found that methyl red, a compound structurally similar to 4-Dimethylamino-4'-carboxylazobenzene, acts as an efficient corrosion inhibitor in alkaline environments, demonstrating a general decrease in corrosion rate of mild steel with increasing concentration of the organic compound (Durowaye et al., 2014).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Future research could focus on the photorelaxation pathways of similar compounds , the vibrational dynamics in crystalline structures , and the potential applications of these compounds in various fields such as nonlinear optical applications .

properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKQPPQRFNHPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862438
Record name 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Dimethylamino-4'-carboxylazobenzene

CAS RN

6268-49-1
Record name 4-(4-Dimethylaminophenylazo)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268491
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Record name 6268-49-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36265
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Dimethylaminoazobenzene-4'-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Lovrien, P Pesheck, W Tisel - Journal of the American Chemical …, 1974 - ACS Publications
Several ordinary Ar, Ar-dialkylaminoazobenzenes (n-alkyl groups,«-methyl to-butyl) were found to be photochromic in water, with dark cis-* trans isomerizations in the t./, relaxation time …
Number of citations: 43 pubs.acs.org

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